2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

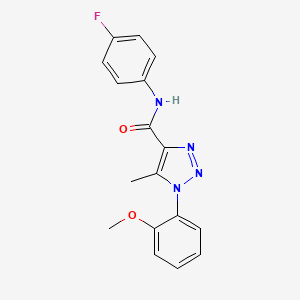

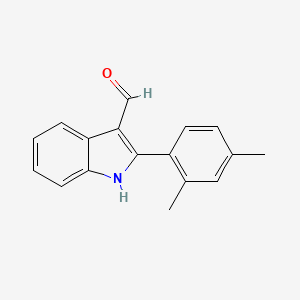

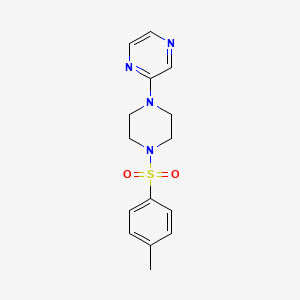

“2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde” is a complex organic compound. It is a derivative of indole, which is a solid at room temperature with a strong and unpleasant odor . The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two methyl groups (CH3) attached at the 2nd and 4th positions. The “1H-indole-3-carbaldehyde” part suggests that this compound has an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carbaldehyde group (a formyl group, which is a functional group consisting of a carbonyl center bonded to hydrogen and R group), which is at the 3rd position.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have an aromatic system, which likely contributes to its stability. The presence of the aldehyde group could make it a potential electrophile, susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound likely has a relatively high melting point due to the presence of the aromatic system. The aldehyde group might make it somewhat polar, affecting its solubility properties .Scientific Research Applications

Catalysis and Synthesis

2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde and its derivatives play a significant role in catalysis and synthesis. A method to prepare 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization of specific substrates has been demonstrated, showcasing the compound's relevance in efficient and varied substrate reactions (Kothandaraman et al., 2011). Similarly, the synthesis of novel indole-based chromene derivatives, using 2-phenyl-1H-indole-3-carbaldehyde, highlights its application in creating compounds with antimicrobial activity (Kathrotiya & Patel, 2012).

Luminescence Sensing

Indole derivatives, including this compound, have been used to develop lanthanide metal-organic frameworks. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, indicating the compound's utility in the development of sensitive and selective chemical sensors (Shi et al., 2015).

Crystal Structure Analysis

The study of intermolecular interactions in the crystal structure of derivatives of this compound contributes to our understanding of molecular interactions and stability. These analyses, including Hirshfeld surface analysis and thermal stability assessments, are crucial for designing stable and efficient molecular compounds (Barakat et al., 2017).

Synthesis and Analysis of Derivatives

The synthesis and structural analysis of indole derivatives, including those derived from this compound, are of significant interest. Studies involving spectroscopic and thermal tools, and comparisons with computational insights, aid in the development of molecules for various high-tech applications (Tariq et al., 2020).

Photophysical Properties

Research into the photophysical properties of indole-3-carbaldehyde Schiff bases, derived from this compound, reveals their potential as efficient metal-free organic fluorescent and semiconductor materials. Their high fluorescence quantum yield and large molar extinction coefficient make them suitable for various technological applications (Sravanthi & Manju, 2015).

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-13(12(2)9-11)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYUCNAJESBDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B2372840.png)

![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2372847.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)

![3-Prop-2-ynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)